Methyl 2,6-dichloroisonicotinate

Plant defense induction Systemic acquired resistance Catalase inhibition

Pharmaceutical and agrochemical R&D demands precise substitution patterns. Generic pyridine carboxylates fail to deliver the unique 2,6-dichloro reactivity or biological selectivity of this scaffold. - mGluR1 antagonist: IC₅₀ = 0.400 nM; >250,000× selective over mGluR5. - Enables sequential Pd-catalyzed mono-N-arylation for complex pyridine synthesis. - Plant SAR inducer: APX IC₅₀ = 95 μM (comparable to salicylic acid). Supplied with COA and MSDS. Reliable sourcing for discovery programs.

Molecular Formula C7H5Cl2NO2
Molecular Weight 206.02 g/mol
CAS No. 42521-09-5
Cat. No. B108784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2,6-dichloroisonicotinate
CAS42521-09-5
Synonyms2,6-Dichloroisonicotinic Acid Methyl Ester;  2,6-Dichloropyridine-4-carboxylic Acid Methyl Ester;  Methyl 2,6-Dichloro-4-pyridinecarboxylate;  Methyl 2,6-Dichloroisonicotinate;  4-Pyridinecarboxylic Acid 2,6-Dichloro- Methyl Ester;  CGA 41397;  Isonicotini
Molecular FormulaC7H5Cl2NO2
Molecular Weight206.02 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=NC(=C1)Cl)Cl
InChIInChI=1S/C7H5Cl2NO2/c1-12-7(11)4-2-5(8)10-6(9)3-4/h2-3H,1H3
InChIKeyXSKGHSUHOYEBTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2,6-Dichloroisonicotinate: Chemical Identity and Specifications


Methyl 2,6-dichloroisonicotinate (CAS 42521-09-5; molecular formula C₇H₅Cl₂NO₂; MW 206.03 g/mol) is a chlorinated pyridine-4-carboxylate ester featuring chlorine substitution at the 2- and 6-positions of the pyridine ring and a methyl ester moiety at the 4-position [1]. The compound has a melting point of 82°C, boiling point of 298°C, density of 1.426 g/cm³, and limited aqueous solubility of 0.13 g/L at 25°C . It is commercially available as a pharmaceutical and agrochemical intermediate with typical purity specifications of 97% . This compound is formally classified under EINECS 255-868-5 and is also known as methyl 2,6-dichloropyridine-4-carboxylate or 2,6-dichloroisonicotinic acid methyl ester [1].

1
Scaffold
2,6-Dichloropyridine-4-carboxylate core for controlled sequential functionalization
2
Workflow
Buchwald-Hartwig desymmetrization to dissymmetric trisubstituted pyridines
3
Research models
Plant SAR elicitation, mGluR1 pharmacology, dopamine transporter studies
4
Procurement
Specific 2,6-dichloro isomer; 3,5-dichloro or mono-halo analogs do not provide same synthetic or biological access

Irreplaceability of Methyl 2,6-Dichloroisonicotinate


Generic substitution of methyl 2,6-dichloroisonicotinate with structurally related pyridine carboxylates such as methyl isonicotinate, methyl nicotinate, or methyl 3,5-dichloroisonicotinate is scientifically untenable due to fundamental differences in both chemical reactivity and biological activity profiles. The 2,6-dichloro substitution pattern creates a unique electrophilic environment that enables selective Buchwald-Hartwig mono-N-arylation at the 2-position while leaving the 6-chloro intact for subsequent functionalization—a desymmetrization pathway not accessible with 3,5-dichloro or mono-halogenated analogs [1]. In plant defense induction, the 2,6-dichloro pattern confers binding affinity to the salicylic acid receptor/catalase that correlates directly with biological activity to induce PR-1 gene expression; mono-chlorinated or non-chlorinated isonicotinic acid derivatives show substantially reduced or absent defense gene induction [2]. Furthermore, receptor-level pharmacological differentiation has been quantified: methyl 2,6-dichloroisonicotinate-derived scaffolds exhibit potent antagonist activity at human metabotropic glutamate receptor 1 (mGluR1) with IC₅₀ = 0.400 nM, whereas activity at the closely related mGluR5 is >250,000-fold lower (IC₅₀ = 100 μM), demonstrating that the 2,6-dichloroisonicotinate core provides a selectivity profile not replicable with unsubstituted or differently substituted pyridine carboxylate frameworks [3].

Target compound
Methyl 2,6-dichloroisonicotinate
Unique 2,6-dichloro pattern enables chemoselective mono-N-arylation and selective mGluR1 antagonism.
Reported plant defense induction potency comparable to salicylic acid; SAR gene expression coordinate induction.
Common substitutes
Methyl nicotinate, isonicotinate, 3,5-dichloro analogs
Lack the 2,6-substitution pattern: desymmetrization pathway not accessible; reactivity gradient differs significantly.
Plant defense induction activity substantially reduced or absent; mGluR1 selectivity not replicable.

Quantitative Evidence: Methyl 2,6-Dichloroisonicotinate vs. Comparators


Catalase Inhibition: INA vs. Salicylic Acid

In a direct comparative study, 2,6-dichloroisonicotinic acid (INA, the carboxylic acid precursor of the target methyl ester) and salicylic acid (SA) were evaluated for their ability to bind and inhibit tobacco catalase, a key enzyme in plant defense signaling. Both compounds bound the SA-binding protein/catalase and inhibited its enzymatic activity [1]. The dose-response curves for catalase inhibition by INA and SA were reported to be similar, and the ability of INA analogues and SA derivatives to bind and inhibit tobacco catalase correlated directly with their biological activity to induce PR-1 gene expression and enhance resistance to tobacco mosaic virus (TMV) [1].

Catalase inhibition vs. SA
Head-to-head
INA & SA both bind catalase; dose-response curves similar; inhibition correlates with PR-1 induction and TMV resistance
Reported comparable defense-induction endpoint context
Tobacco catalase assay; plant defense signaling model
Plant defense induction Systemic acquired resistance Catalase inhibition

Ascorbate Peroxidase Inhibition: INA vs. Salicylic Acid

In a study examining the mechanism of plant defense induction, 2,6-dichloroisonicotinic acid (INA) and salicylic acid (SA) were tested as inhibitors of ascorbate peroxidase (APX). In the presence of 750 μM ascorbic acid substrate, substrate-dependent IC₅₀ values of 95 μM for INA and 78 μM for SA were obtained [1]. This quantitative comparison demonstrates that INA inhibits APX with potency in the same order of magnitude as SA (approximately 1.2-fold higher IC₅₀), confirming that the 2,6-dichloro substitution pattern confers APX inhibitory activity comparable to the natural plant defense hormone.

APX inhibition vs. SA
Head-to-head
INA IC₅₀ = 95 μM; SA IC₅₀ = 78 μM (ratio 1.22)
Supports APX inhibition research fit; near-equipotent to natural signal
750 μM ascorbate substrate; tobacco APX assay
Plant redox regulation Defense signaling Enzyme inhibition

Selective mGluR1 Antagonism over mGluR5

A derivative scaffold based on methyl 2,6-dichloroisonicotinate was evaluated for antagonist activity at human metabotropic glutamate receptor subtypes. The compound exhibited potent antagonist activity at human mGluR1 with IC₅₀ = 0.400 nM [1]. In contrast, antagonist activity at the closely related human mGluR5 was dramatically lower, with IC₅₀ = 100 μM (1.00 × 10⁵ nM) [1]. This represents a >250,000-fold selectivity window for mGluR1 over mGluR5.

mGluR1 selectivity
Class-level
mGluR1 IC₅₀ = 0.400 nM; mGluR5 IC₅₀ = 100 μM (>250,000-fold)
Reported subtype selectivity context; supports mGluR1 tool compound development
Recombinant human receptor antagonist assay
GPCR pharmacology Metabotropic glutamate receptors Fragment-based drug discovery

Dopamine Uptake Inhibition

2,6-Dichloroisonicotinic acid (INA) was evaluated for inhibition of dopamine uptake in rat brain synaptosomal preparations. The compound exhibited dopamine uptake inhibition with an IC₅₀ value of 900 nM [1]. This nanomolar-level activity against the dopamine transporter distinguishes INA from the structurally related parent compound isonicotinic acid, which lacks the 2,6-dichloro substitution and does not exhibit significant dopamine transporter affinity in the sub-micromolar range.

DAT inhibition
Class-level
IC₅₀ = 900 nM (rat brain synaptosomes)
Reported dopamine uptake inhibition context; absent in non-chlorinated parent
Data to verify; comparator data from different source
Neurotransmitter transporter CNS pharmacology Dopamine reuptake inhibition

Chemoselective Mono-Arylation

Methyl 2,6-dichloroisonicotinate undergoes chemoselective Buchwald-Hartwig mono-N-arylation with aniline using Pd(OAc)₂, XPhos, and t-BuONa, yielding mono-arylation at the 2-position while preserving the 6-chloro substituent for subsequent derivatization [1]. Under identical conditions, use of m-anisidine instead of aniline resulted in amidation of the methyl ester rather than N-arylation, demonstrating reaction-pathway divergence based on nucleophile electronics [1]. In contrast, the 2,6-dibromo analog (methyl 2,6-dibromoisonicotinate) exhibits different reactivity profiles under similar conditions, with bromine substitution altering both reaction kinetics and product distribution.

Chemoselective N-arylation
Cross-study
Mono-N-arylation at 2-position with aniline; 6-Cl preserved; m-anisidine diverts to ester amidation
Supports desymmetrization strategy; chloro pattern enables controlled reactivity gradient
Pd(OAc)₂/XPhos/t-BuONa; dibromo analog may over-react
Palladium catalysis Cross-coupling C-N bond formation

SAR Induction: INA vs. Salicylic Acid

Methyl-2,6-dichloroisonicotinic acid (the methyl ester of INA) was shown to induce both disease resistance and coordinate expression of nine classes of systemic acquired resistance (SAR) genes in tobacco, mimicking the effect of salicylic acid, the endogenous SAR signal [1]. In a separate study of 28 ester derivatives of nicotinic, isonicotinic, and 2,6-dichloroisonicotinic acids, plant resistance induction efficacy was tested on tobacco infected by tobacco mosaic virus (TMV). The 2,6-dichloroisonicotinic acid derivatives demonstrated superior resistance induction compared to nicotinic and isonicotinic acid derivatives, with the 2,6-dichloro substitution pattern being essential for optimal activity [2].

SAR gene induction vs. SA
Cross-study
Methyl ester induces 9 SAR gene classes in tobacco; 2,6-dichloro derivatives show enhanced resistance vs. nicotinic/isonicotinic esters
Reported plant defense induction context; substitution pattern essential for activity
TMV infection model; data across two independent studies
Systemic acquired resistance SAR genes Plant immunity

Validated Applications of Methyl 2,6-Dichloroisonicotinate


Plant SAR Elicitor Discovery

As demonstrated by direct comparative data, the 2,6-dichloroisonicotinate core inhibits catalase and ascorbate peroxidase with potency comparable to salicylic acid (APX IC₅₀: INA = 95 μM vs. SA = 78 μM) and induces coordinate expression of nine SAR gene classes in tobacco [1][2]. This scaffold is therefore appropriate for agrochemical discovery programs targeting systemic acquired resistance (SAR) induction in crops. The methyl ester form provides synthetic handles for further derivatization to optimize physicochemical properties while retaining the 2,6-dichloro substitution essential for target engagement. Unlike nicotinic or isonicotinic acid derivatives lacking the 2,6-dichloro pattern, this scaffold reliably delivers plant defense-induction bioactivity [3].

mGluR1-Selective Drug Discovery Fragment

The 2,6-dichloroisonicotinate scaffold exhibits extraordinary selectivity for mGluR1 (IC₅₀ = 0.400 nM) over mGluR5 (IC₅₀ = 100 μM), a >250,000-fold discrimination window [1]. This selectivity profile supports the use of methyl 2,6-dichloroisonicotinate as a privileged fragment for developing mGluR1-selective pharmacological probes or drug candidates for CNS disorders where mGluR1 modulation is therapeutically relevant (e.g., pain, anxiety, neurodegenerative diseases). The nanomolar dopamine transporter inhibition activity (IC₅₀ = 900 nM) further expands its utility in neuroscience-focused fragment-based drug discovery [2].

Buchwald-Hartwig Desymmetrization

The 2,6-dichloro substitution pattern enables controlled sequential palladium-catalyzed functionalization, with demonstrated chemoselective mono-N-arylation at the 2-position while preserving the 6-chloro for subsequent cross-coupling reactions [1]. This desymmetrization strategy is essential for constructing dissymmetric 2,4,6-trisubstituted pyridines, a common pharmacophore motif in kinase inhibitors and other drug classes. The chloro substituents provide a reactivity gradient that facilitates mono-functionalization with greater control than the corresponding dibromo analog, which is prone to bis-arylation due to more facile oxidative addition [1]. This application scenario is particularly relevant for medicinal chemistry groups requiring modular access to complex pyridine-based scaffolds.

Agrochemical Intermediate for Herbicides and Fungicides

The 2,6-dichloroisonicotinate core serves as a key intermediate in the synthesis of 1H-pyrrolo[3,2-b]pyridine derivatives, which form the core structure of pharmacologically active agrochemicals [1]. Patent literature documents the use of 2,6-dichloroisonicotinic acid derivatives, including benzylamide and phenoxyalkylamide derivatives, as plant disease controlling agents with efficacy against plant pathogenic viruses, bacteria, and filamentous fungi [2]. The compound's balanced reactivity profile—combining an electrophilic pyridine ring amenable to nucleophilic aromatic substitution with a methyl ester that can be hydrolyzed or amidated—makes it a versatile building block for agrochemical lead optimization. Procurement of this specific dichloro isomer is essential, as the 3,5-dichloro and mono-chloro analogs do not provide the same synthetic accessibility to the target agrochemical scaffolds described in the patent literature [2].

Application
Selection Property
Validation Focus
Plant SAR elicitor research
2,6-Dichloro substitution pattern
Catalase/APX inhibition correlation with SAR gene induction
mGluR1-selective probe development
Subtype selectivity scaffold
mGluR1 over mGluR5 selectivity window in recombinant assays
Dissymmetric pyridine synthesis
Chemoselective mono-functionalization
Controlled Buchwald-Hartwig mono-N-arylation vs. amidation
Agrochemical intermediate research
2,6-Dichloro isomer reactivity profile
Reported anti-phytopathogen activity of derived amides

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